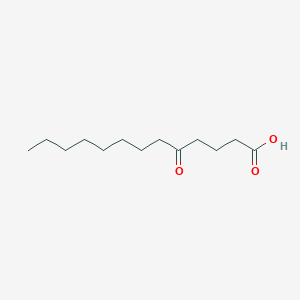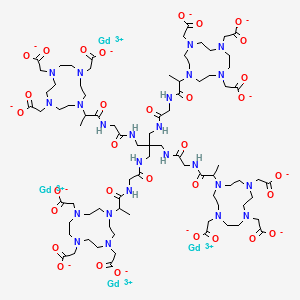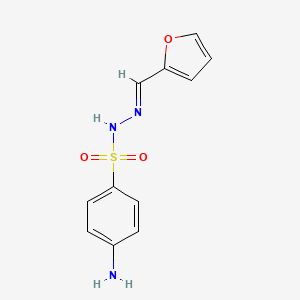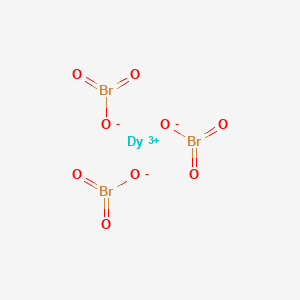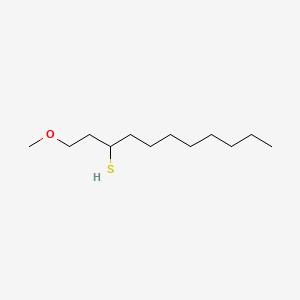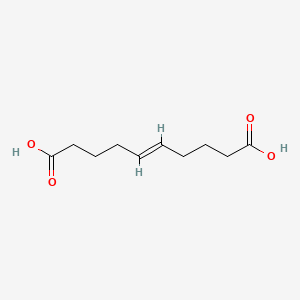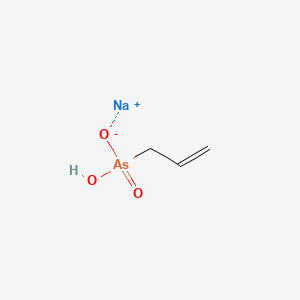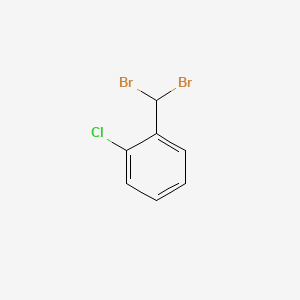
1-Chloro-2-(dibromomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(dibromomethyl)benzene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where a chlorine atom and a dibromomethyl group are substituted at the first and second positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(dibromomethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-chloro-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions to ensure the selective formation of the dibromomethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in specialized reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dibromomethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of 1-chloro-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-chloro-2-methylbenzene.
Applications De Recherche Scientifique
1-Chloro-2-(dibromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-(dibromomethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the dibromomethyl group acts as an electrophile. This interaction can lead to the formation of reactive intermediates, which further react with nucleophiles or other chemical species.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-bromobenzene
- 1-Chloro-2-methylbenzene
- 1-Bromo-2-(dibromomethyl)benzene
Comparison: 1-Chloro-2-(dibromomethyl)benzene is unique due to the presence of both chlorine and dibromomethyl groups, which impart distinct chemical reactivity and properties. Compared to similar compounds, it exhibits different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
67013-54-1 |
|---|---|
Formule moléculaire |
C7H5Br2Cl |
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
1-chloro-2-(dibromomethyl)benzene |
InChI |
InChI=1S/C7H5Br2Cl/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H |
Clé InChI |
HHYMMXLWYMUAAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






